

13C NMR Spectral Analysis of 2,3-Dimethyl-1-pentene: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethyl-1-pentene

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This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for **2,3-Dimethyl-1-pentene**. This document outlines the observed chemical shifts, details a standard experimental protocol for data acquisition, and presents a structural visualization to correlate the spectral data with the molecular structure.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of **2,3-Dimethyl-1-pentene** was acquired using a Bruker AC-300 spectrometer with Chloroform-d (CDCl3) as the solvent and Tetramethylsilane (TMS) as the reference standard.^[1] The observed chemical shifts (δ) are summarized in the table below.

Carbon Atom	Chemical Shift (δ) in ppm
C1 (=CH ₂)	107.2
C2 (C=)	151.1
C3 (-CH-)	41.5
C4 (-CH ₂ -)	27.2
C5 (-CH ₃)	12.0
C2-CH ₃	20.3
C3-CH ₃	17.5

Solvent: Chloroform-d; Reference: TMS[1]

Structural Correlation and Visualization

The structure of **2,3-Dimethyl-1-pentene** with carbon atom numbering corresponding to the data table is presented below. The sp² hybridized carbons of the double bond (C1 and C2) exhibit characteristically downfield shifts (100-150 ppm), while the sp³ hybridized carbons appear in the upfield region of the spectrum.[2][3]

Caption: Molecular structure of **2,3-Dimethyl-1-pentene** with ¹³C NMR assignments.

Experimental Protocol: ¹³C NMR Spectroscopy

The following outlines a standard protocol for acquiring a ¹³C NMR spectrum of an alkene like **2,3-Dimethyl-1-pentene**.

1. Sample Preparation:

- Dissolve approximately 50-100 mg of the analyte (**2,3-Dimethyl-1-pentene**) in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[2]
- Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

- Add a small amount of a reference standard, typically Tetramethylsilane (TMS), which is set to 0.00 ppm.

2. NMR Spectrometer Setup:

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
- Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, well-resolved peaks.

3. Data Acquisition:

- Set the spectrometer to the ^{13}C nucleus frequency.
- A proton-decoupled spectrum is typically acquired. This involves irradiating the sample with a broad range of proton frequencies, which collapses the carbon-proton couplings and results in a single sharp peak for each unique carbon atom. This also provides a Nuclear Overhauser Effect (NOE) enhancement of the carbon signals.
- The acquisition parameters, such as the pulse angle, acquisition time, and relaxation delay, are set to optimize signal-to-noise and ensure accurate integration if quantitative analysis is required.
- Due to the low natural abundance of the ^{13}C isotope (about 1.1%), multiple scans are acquired and averaged to obtain a spectrum with an adequate signal-to-noise ratio.^[2]

4. Data Processing:

- The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum.
- The spectrum is phased to ensure all peaks are in the absorptive mode.
- The baseline of the spectrum is corrected to be flat.

- The chemical shifts are referenced to the TMS signal at 0.00 ppm.
- The peaks are integrated to determine their relative areas, which in ^{13}C NMR with proton decoupling does not directly correspond to the number of carbons but can give a general indication of the types of carbons (e.g., quaternary carbons are often smaller).

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References

- 1. spectrabase.com [spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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